ethyl 1-methyl-5-{[4-(morpholin-4-yl)phenyl]carbamoyl}-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-methyl-5-{[4-(morpholin-4-yl)phenyl]carbamoyl}-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a morpholine group attached to a phenyl ring, which is further connected to the pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-5-{[4-(morpholin-4-yl)phenyl]carbamoyl}-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the carbamoyl group: This step involves the reaction of the pyrazole derivative with an isocyanate or carbamoyl chloride in the presence of a base.
Attachment of the morpholine group: The final step involves the nucleophilic substitution of the phenyl ring with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-5-{[4-(morpholin-4-yl)phenyl]carbamoyl}-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the pyrazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Morpholine in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-5-{[4-(morpholin-4-yl)phenyl]carbamoyl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 1-methyl-5-{[4-(morpholin-4-yl)phenyl]carbamoyl}-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate: Lacks the morpholine group, resulting in different biological activity.
1-Methyl-5-{[4-(morpholin-4-yl)phenyl]carbamoyl}-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
5-Amino-1-methyl-1H-pyrazole-3-carboxylate: Contains an amino group, leading to different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N4O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 1-methyl-5-[(4-morpholin-4-ylphenyl)carbamoyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C18H22N4O4/c1-3-26-18(24)15-12-16(21(2)20-15)17(23)19-13-4-6-14(7-5-13)22-8-10-25-11-9-22/h4-7,12H,3,8-11H2,1-2H3,(H,19,23) |
InChI Key |
ZQIPLVBXHZDVJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Origin of Product |
United States |
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